molecular formula C13H11NO3 B13534006 5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid

5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid

Cat. No.: B13534006
M. Wt: 229.23 g/mol
InChI Key: GNVCNPMSMKTZKF-UHFFFAOYSA-N
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Description

5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid: is a heterocyclic compound that features a cyclopropyl group attached to a phenyl ring, and an oxazole ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl ketones and nitrile oxides, which undergo a [3+2] cycloaddition reaction to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted oxazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxazole rings provide a rigid framework that can fit into the active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 5-(1-phenylcyclopropyl)-1,2-oxazole-4-carboxylic acid
  • 5-(1-phenylcyclopropyl)-1,2-thiazole-3-carboxylic acid
  • 5-(1-phenylcyclopropyl)-1,2-oxazole-3-sulfonic acid

Comparison: Compared to its analogs, 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid is unique due to the position of the carboxylic acid group on the oxazole ring, which can influence its reactivity and binding properties. The presence of the cyclopropyl group also imparts additional steric hindrance and rigidity, affecting its overall chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-12(16)10-8-11(17-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)

InChI Key

GNVCNPMSMKTZKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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